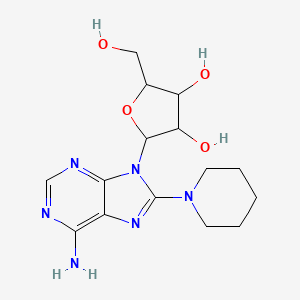![molecular formula C14H17Cl2N B14169114 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-84-4](/img/structure/B14169114.png)
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is a complex organic compound with significant interest in the fields of chemistry and pharmacology. This compound is known for its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core substituted with a 3,4-dichlorophenyl group and a propyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane involves the inhibition of neurotransmitter reuptake. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters closely linked to mood regulation and pain perception . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects and providing antidepressant and analgesic benefits.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but lacks the propyl group.
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of the propyl group, which can influence its pharmacokinetic properties and biological activity. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
属性
CAS 编号 |
923567-84-4 |
|---|---|
分子式 |
C14H17Cl2N |
分子量 |
270.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H17Cl2N/c1-2-5-17-8-11-7-14(11,9-17)10-3-4-12(15)13(16)6-10/h3-4,6,11H,2,5,7-9H2,1H3 |
InChI 键 |
CBICSBDJSHIILP-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC2CC2(C1)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)



![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)



![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
